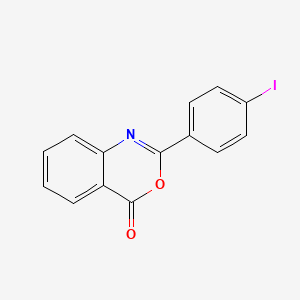
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is a synthetic organic compound that belongs to the class of nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the nitropyridine core.
Glycosylation Reaction: The ribofuranosyl moiety is attached to the nitropyridine core through a glycosylation reaction, often using a Lewis acid catalyst.
Purification: The product is purified using chromatographic techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ribofuranosyl moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent.
Medicine: Potential therapeutic applications due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
1-(2-C-Methyl-D-ribofuranosyl)-5-nitropyridine-2(1H)-one: A closely related compound with similar properties.
1-(2-C-Methyl-D-ribofuranosyl)-5-aminopyridine-2(1H)-one: A derivative with an amino group instead of a nitro group.
Uniqueness
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities compared to other nucleoside analogs. Its nitro group can be selectively modified, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
特性
分子式 |
C11H14N2O7 |
|---|---|
分子量 |
286.24 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C11H14N2O7/c1-11(17)9(16)7(5-14)20-10(11)12-4-6(13(18)19)2-3-8(12)15/h2-4,7,9-10,14,16-17H,5H2,1H3/t7-,9?,10-,11+/m1/s1 |
InChIキー |
IQRCJZVIONRBEJ-KCIRGCAJSA-N |
異性体SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C=CC2=O)[N+](=O)[O-])O |
正規SMILES |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)




![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)






